molecular formula C5H12N2O B12941596 [(2R)-morpholin-2-yl]methanamine

[(2R)-morpholin-2-yl]methanamine

Cat. No.: B12941596
M. Wt: 116.16 g/mol
InChI Key: OXYALYJRWGRVAM-RXMQYKEDSA-N
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Description

[(2R)-morpholin-2-yl]methanamine is an organic compound with the molecular formula C5H12N2O. It is a derivative of morpholine, featuring an amine group attached to the morpholine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-morpholin-2-yl]methanamine typically involves the reaction of morpholine with formaldehyde and hydrogen cyanide, followed by hydrolysis. Another method includes the reductive amination of morpholine with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound often employs large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(2R)-morpholin-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride is a typical reducing agent.

    Substitution: Various alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated derivatives of morpholine.

Scientific Research Applications

[(2R)-morpholin-2-yl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R)-morpholin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor or receptor agonist, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-4-benzylmorpholin-2-yl]methanamine
  • [(2R)-pyrrolidin-2-yl]methanamine

Comparison

[(2R)-morpholin-2-yl]methanamine is unique due to its specific structural features and reactivity. Compared to [(2R)-4-benzylmorpholin-2-yl]methanamine, it has a simpler structure, making it more versatile in synthetic applications. [(2R)-pyrrolidin-2-yl]methanamine, on the other hand, has a different ring structure, which affects its chemical properties and reactivity .

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

[(2R)-morpholin-2-yl]methanamine

InChI

InChI=1S/C5H12N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-4,6H2/t5-/m1/s1

InChI Key

OXYALYJRWGRVAM-RXMQYKEDSA-N

Isomeric SMILES

C1CO[C@@H](CN1)CN

Canonical SMILES

C1COC(CN1)CN

Origin of Product

United States

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